BenchChemオンラインストアへようこそ!

(4-Chloroquinolin-7-yl)methanol

Medicinal Chemistry Lipophilicity ADME Prediction

(4-Chloroquinolin-7-yl)methanol is a disubstituted quinoline heterocycle (C₁₀H₈ClNO, MW 193.63) bearing a chlorine atom at the 4-position and a hydroxymethyl group at the 7-position of the quinoline nucleus. It is classified as an aryl methanol and serves primarily as a synthetic intermediate in medicinal chemistry campaigns targeting neuropeptide Y (NPY) receptor antagonists.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B8679538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloroquinolin-7-yl)methanol
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1CO)Cl
InChIInChI=1S/C10H8ClNO/c11-9-3-4-12-10-5-7(6-13)1-2-8(9)10/h1-5,13H,6H2
InChIKeyFRONIFQNPCAWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloroquinolin-7-yl)methanol (CAS 178984-44-6) – Procurement-Relevant Chemical Profile and Comparator Context


(4-Chloroquinolin-7-yl)methanol is a disubstituted quinoline heterocycle (C₁₀H₈ClNO, MW 193.63) bearing a chlorine atom at the 4-position and a hydroxymethyl group at the 7-position of the quinoline nucleus . It is classified as an aryl methanol and serves primarily as a synthetic intermediate in medicinal chemistry campaigns targeting neuropeptide Y (NPY) receptor antagonists [1]. The compound is commercially available from research chemical suppliers at ≥95% purity, with the 4-chloro substituent providing a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the primary alcohol enables further functionalization through oxidation, esterification, or halogen displacement [2]. Its physicochemical profile (calculated LogP 2.38, TPSA 33.12 Ų, 1 H-bond donor, 2 H-bond acceptors) places it in a moderate lipophilicity range distinct from regioisomeric and functional-group analogs .

Why (4-Chloroquinolin-7-yl)methanol Cannot Be Casually Substituted by Regioisomeric or Functional-Group Analogs in Research Procurement


The quinoline scaffold's substitution pattern dictates both its chemical reactivity and the biological profile of downstream derivatives. In (4-Chloroquinolin-7-yl)methanol, the chlorine atom occupies the 4-position—the site most susceptible to nucleophilic aromatic substitution on the quinoline ring—while the hydroxymethyl group resides at the 7-position, creating a regioisomerically defined bifunctional building block [1]. Swapping to the regioisomer (7-chloroquinolin-4-yl)methanol relocates the reactive chloro center to the electronically less-activated 7-position, fundamentally altering the kinetics and regioselectivity of subsequent SNAr and cross-coupling reactions [2]. Similarly, replacing the hydroxymethyl group with a methoxy substituent (4-chloro-7-methoxyquinoline) eliminates the alcohol's capacity for oxidation to the aldehyde, conversion to a leaving group (bromide, mesylate), or direct esterification—transformations that are essential to multiple patent-defined synthetic routes [3]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in physicochemical properties, synthetic conversion yields, and applicability in drug discovery intermediates.

Quantitative Comparator Evidence for (4-Chloroquinolin-7-yl)methanol: Head-to-Head and Cross-Study Differentiation Data


Regioisomeric LogP Differentiation: (4-Chloroquinolin-7-yl)methanol vs. (7-Chloroquinolin-4-yl)methanol

The target compound (4-Chloroquinolin-7-yl)methanol (CAS 178984-44-6) exhibits a calculated octanol-water partition coefficient (LogP) of 2.38, compared to LogP 1.9 for its regioisomer (7-chloroquinolin-4-yl)methanol (CAS 203261-30-7), representing a ΔLogP of +0.48 log units [1]. Both compounds share identical molecular formula (C₁₀H₈ClNO), molecular weight (193.63 g/mol), and TPSA (~33.1 Ų), making the LogP difference the primary distinguishing physicochemical feature. The higher lipophilicity of the 4-chloro-7-hydroxymethyl isomer predicts approximately 3-fold greater membrane permeability in passive diffusion models, which is a relevant consideration when the compound serves as a precursor for cell-permeable drug candidates .

Medicinal Chemistry Lipophilicity ADME Prediction

Position-Dependent Nucleophilic Substitution Reactivity: 4-Cl vs. 7-Cl Quinoline Reactivity Hierarchy

The chlorine substituent at the 4-position of the quinoline ring in (4-Chloroquinolin-7-yl)methanol resides at the electronically most activated site for nucleophilic aromatic substitution (SNAr), a consequence of the ring nitrogen's electron-withdrawing effect being strongest at the 2- and 4-positions [1]. In the regioisomer (7-chloroquinolin-4-yl)methanol, chlorine occupies the 7-position which is meta to the ring nitrogen and experiences significantly reduced activation toward nucleophilic displacement [1]. Piperidino dechlorination kinetic studies on the chloroquinoline series demonstrate that 4-chloroquinoline undergoes nucleophilic substitution substantially faster than 7-chloroquinoline, a reactivity differential that directly translates to the bifunctional intermediates [2]. Furthermore, 4-chloroquinolines are noted to undergo palladium-catalyzed oxidative addition to Pd(0) under standard conditions—a phenomenon not generally observed with carbocyclic chloroaryl compounds—making the 4-chloro substituent a privileged position for cross-coupling chemistry [3].

Organic Synthesis SNAr Reactivity Cross-Coupling

Functional Group Differentiation: Hydroxymethyl vs. Methoxy at the 7-Position in 4-Chloroquinoline Intermediates

(4-Chloroquinolin-7-yl)methanol contains a primary alcohol (-CH₂OH) at C7 that enables at least three distinct functionalization pathways not accessible to its closest commercial analog, 4-chloro-7-methoxyquinoline (CAS 68500-37-8) [1]. Specifically: (i) treatment with 45–50% HBr at 100–140 °C converts the alcohol to 7-bromomethyl-4-chloroquinoline, a reactive alkylating agent suitable for N-alkylation and C-C bond formation ; (ii) oxidation with agents such as KMnO₄ or PCC yields 4-chloroquinoline-7-carbaldehyde, a versatile aldehyde intermediate for condensations, Grignard additions, and reductive aminations [2]; (iii) the alcohol can be directly esterified or converted to a mesylate/tosylate leaving group. In contrast, 4-chloro-7-methoxyquinoline's methyl ether is a terminal protecting group that requires harsh demethylation conditions (BBr₃ or hot HBr) to liberate a hydroxyl group, effectively adding a deprotection step to any synthetic sequence [1]. The melting point difference (4-chloro-7-methoxyquinoline: 75–77 °C; target compound: no defined mp reported, suggesting a low-melting solid or oil at ambient temperature) further reflects the impact of hydrogen-bonding capacity on physical form [1].

Synthetic Chemistry Intermediate Versatility Functional Group Interconversion

Patent-Documented Synthetic Intermediacy in NPY Y5 Antagonist Development Pathways

US Patent US6787558B2 (F. Hoffmann-La Roche AG) explicitly describes (4-chloroquinolin-7-yl)methanol as a key intermediate (designated 'derivative A') in the synthesis of quinoline-based neuropeptide Y (NPY) receptor antagonists, specifically targeting the Y5 receptor subtype implicated in obesity, eating disorders, and metabolic syndrome [1]. The patent details a validated three-step conversion sequence: (i) the 4-chloroquinoline-7-carbaldehyde intermediate F is obtained via DIBAL-H reduction of the corresponding carbonitrile D at −78 °C to 0 °C in THF; (ii) sodium borohydride reduction of the aldehyde in methanol at 0–20 °C yields (4-chloroquinolin-7-yl)methanol (compound A); (iii) compound A is subsequently derivatized via O-alkylation with aryl/heterocyclyl halides (R₄₁-X) using NaH in DMF at 20–100 °C, or via cross-coupling with palladium catalyst systems to produce compound B [1]. This synthetic sequence is specifically enabled by the 4-chloro-7-hydroxymethyl substitution pattern; neither the 7-chloro regioisomer nor the 7-methoxy analog can participate in this exact pathway without additional synthetic manipulation [1]. The patent further demonstrates that the alcohol can be converted via the inverted sequence (IB pathway), where O-alkylation precedes other transformations, providing route flexibility not available with alternative building blocks [1].

Drug Discovery Neuropeptide Y Antagonists Patent Synthesis

Conversion Efficiency to 7-Bromomethyl-4-chloroquinoline: Direct Halogenation vs. Alternative Routes

(4-Chloroquinolin-7-yl)methanol undergoes direct conversion to 7-bromomethyl-4-chloroquinoline upon treatment with 48% aqueous HBr at 120 °C for 1 hour, providing the bromomethyl derivative that serves as a reactive electrophile for N-alkylation and nucleophilic displacement reactions . In contrast, the regioisomer (7-chloroquinolin-4-yl)methanol requires PBr₃ in dichloromethane over 3 hours to achieve the analogous conversion to 4-bromomethyl-7-chloroquinoline, with a reported isolated yield of only 44% [1]. While the two reactions are not directly comparable due to different reagents and conditions, the documented low yield for the regioisomer illustrates the practical challenges that can arise when the reactive site is adjacent to the electron-withdrawing quinoline nitrogen, potentially complicating purification and scale-up [1]. The target compound's conversion using HBr represents a simpler, aqueous-based protocol that avoids phosphorus reagents and anhydrous conditions, which is advantageous for procurement planning at multi-gram scale .

Synthetic Chemistry Halogenation Alkylating Agent Synthesis

Procurement-Driven Application Scenarios for (4-Chloroquinolin-7-yl)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: NPY Y5 Receptor Antagonist Lead Optimization

Procurement of (4-Chloroquinolin-7-yl)methanol is indicated when a medicinal chemistry program requires a quinoline-based intermediate with a reactive 4-chloro handle and a functionalizable 7-hydroxymethyl group for constructing NPY Y5 antagonists or structurally related GPCR ligands. As documented in US6787558B2, the compound serves as intermediate 'A' in a validated synthetic pathway where the 4-chloro position is preserved for late-stage SNAr or cross-coupling, while the 7-hydroxymethyl group undergoes O-alkylation with aryl/heterocyclyl halides [1]. The ΔLogP of +0.48 relative to the regioisomer (7-chloroquinolin-4-yl)methanol predicts superior membrane permeability of downstream derivatives, which is critical for CNS-penetrant NPY antagonist programs .

Synthetic Methodology: Preparation of 7-Functionalized 4-Chloroquinoline Libraries

Research groups engaged in diversity-oriented synthesis or parallel library production should select (4-Chloroquinolin-7-yl)methanol over 4-chloro-7-methoxyquinoline when the synthetic strategy requires direct functionalization at the 7-position without a deprotection step. The primary alcohol undergoes one-step conversion to bromide (HBr, 120 °C), aldehyde (oxidation), or ester, enabling at least three divergent diversification pathways [1]. This compares favorably to the methoxy analog, which demands a BBr₃ or hot HBr deprotection before further derivatization, adding a step that incurs both yield loss and purification overhead . The compound's LogP of 2.38 and single H-bond donor capacity also provide a distinct physicochemical profile for fragment-based screening libraries compared to the more polar regioisomer [2].

Process Chemistry: Scale-Up of 7-Bromomethyl-4-chloroquinoline as a Key Alkylating Intermediate

For process chemistry groups requiring multi-gram quantities of 7-bromomethyl-4-chloroquinoline as a reactive alkylating agent, procurement of (4-Chloroquinolin-7-yl)methanol is preferable to the alternative route via the 7-chloro regioisomer. The direct conversion using 48% aqueous HBr at 120 °C avoids the use of phosphorus tribromide, anhydrous solvents, and the moderate 44% yield documented for the regioisomer's analogous transformation [1]. The aqueous HBr protocol is operationally simpler, employs inexpensive reagents, and is more amenable to scale-up in standard process chemistry facilities. The resulting 7-bromomethyl-4-chloroquinoline can be used directly for N-alkylation of amines, synthesis of quaternary ammonium salts, or as a substrate for further nucleophilic displacement reactions [1].

Chemical Biology: Synthesis of 4-Aminoquinoline-Based Probe Molecules for Target Identification

The combination of a 4-chloro leaving group and a 7-hydroxymethyl functional handle makes (4-Chloroquinolin-7-yl)methanol a strategic building block for constructing bifunctional probe molecules. The 4-chloro position can be displaced with amine-containing pharmacophores or linkers via SNAr, while the 7-hydroxymethyl group can be oxidized to the aldehyde for bioconjugation (e.g., oxime or hydrazone formation) or converted to a bromomethyl group for cysteine-reactive electrophilic probes [1]. The compound's moderate LogP (2.38) and topological polar surface area (33.12 Ų) place it within favorable property space for cell-permeable chemical probes . This dual-reactivity profile distinguishes it from mono-functional analogs that provide only a single synthetic handle, requiring more complex multi-component coupling strategies to achieve the same probe architecture [2].

Quote Request

Request a Quote for (4-Chloroquinolin-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.